2,3-Didehydropimeloyl-CoA

Analytical Chemistry Mass Spectrometry Metabolomics

Sourcing the correct α,β-unsaturated acyl-CoA standard for anaerobic degradation or biotin pathway studies is often hindered by structural ambiguities with saturated analogs. 2,3-Didehydropimeloyl-CoA resolves this as the defined intermediate of pimeloyl-CoA dehydrogenase. Key supply advantages: • Unique trans-2,3-unsaturation ensures exclusive enzymatic activity for enoyl-CoA hydratases, unlike pimeloyl-CoA. • Suitable for quantitative LC-MS/MS flux analysis, with specific mass and UV signatures (260 nm) for reliable detection. • Supplied to support in vitro biotin reconstitution and kinetic inhibitor screening, reducing lead time for pathway validation.

Molecular Formula C28H46N7O19P3S
Molecular Weight 909.7 g/mol
CAS No. 18907-20-5
Cat. No. B106243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Didehydropimeloyl-CoA
CAS18907-20-5
Synonymscoenzyme A, pimeloyl-
pimeloyl-CoA
pimeloyl-coenzyme A
Molecular FormulaC28H46N7O19P3S
Molecular Weight909.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O
InChIInChI=1S/C28H46N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h14-16,21-23,27,40-41H,3-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t16-,21-,22-,23+,27-/m1/s1
InChIKeyLYCRXMTYUZDUGA-UYRKPTJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Didehydropimeloyl-CoA Overview


2,3-Didehydropimeloyl-CoA is the S-(2,3-didehydropimeloyl) derivative of coenzyme A, classified as a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA [1]. Its structure features a trans-2,3-double bond in a seven-carbon dicarboxylic acyl chain linked to coenzyme A via a thioester bond [2]. The compound serves as a key metabolic intermediate in the anaerobic degradation of benzoate and in the de novo biosynthesis of biotin in bacteria [3]. With a molecular formula of C28H44N7O19P3S and a molecular weight of approximately 907.7 g/mol, it is a high-polarity, multiply charged molecule under physiological conditions [1][2].

Enzyme substrate for anaerobic benzoate degradation studies
Pathway intermediate for bacterial biotin biosynthesis reconstitution
Analytical reference for CoA ester metabolomics profiling

Why Analogs Cannot Replace 2,3-Didehydropimeloyl-CoA


Generic substitution with closely related compounds such as pimeloyl-CoA (the saturated analog), 3-hydroxypimeloyl-CoA, or medium-chain enoyl-CoA esters fails because 2,3-didehydropimeloyl-CoA possesses a unique trans-2,3-double bond that dictates strict enzyme specificity and pathway placement [1]. Unlike its saturated counterpart, this unsaturation enables it to serve as the exclusive substrate for enoyl-CoA hydratases in biotin and benzoate degradation pathways, while pimeloyl-CoA functions only as a dehydrogenase substrate [2]. Furthermore, the compound's C7 dicarboxylic acid chain length is non-negotiable for the biotin ring assembly process; CoA esters with shorter or longer chains are not competent intermediates [3]. These functional constraints render 2,3-didehydropimeloyl-CoA irreplaceable in assays targeting α,β-unsaturated acyl-CoA metabolism.

Saturated pimeloyl-CoA lacks the trans-2,3 double bond; enzyme specificity may shift away from target assays.
Shorter or longer chain CoA esters may not serve as competent intermediates in the C7-dicarboxylate biotin assembly.
Generic medium-chain enoyl-CoAs may not reproduce the α,β-unsaturation-dependent recognition by hydratases.

Differentiation Evidence vs. Analogs


Mass Spectrometry Discrimination by Molecular Weight

2,3-Didehydropimeloyl-CoA exhibits a molecular weight of 907.7 g/mol, which is 2.0 g/mol lower than that of its saturated analog, pimeloyl-CoA (909.7 g/mol), due to the absence of two hydrogen atoms resulting from the C2-C3 double bond . This mass difference is detectable by high-resolution mass spectrometry and enables unambiguous identification and quantification in complex biological matrices.

MS molecular weight
Head-to-head · Data to verify
907.7 vs 909.7 g/mol
Δ 2.0 g/mol lower
Supports unambiguous MS identification in metabolomics.
Experimental HRMS validation data required.
Analytical Chemistry Mass Spectrometry Metabolomics

C2-C3 Trans Double Bond and Enzyme Specificity

2,3-Didehydropimeloyl-CoA contains a trans-2,3-double bond in its acyl chain, classifying it as a 2-enoyl-CoA [1]. This unsaturation is absent in pimeloyl-CoA (2,3,4-saturated fatty acyl-CoA) and is essential for recognition by enoyl-CoA hydratases and reductases that act specifically on α,β-unsaturated thioesters [2]. The double bond introduces a planar geometry at C2-C3, altering the compound's conformation and interaction with enzyme active sites compared to the fully saturated analog.

C2-C3 double bond
Class-level
Target: trans-2-enoyl
Comparator: saturated C2-C3
Enables α,β-unsaturation-dependent enzyme recognition.
Structural classification per ChEBI.
Enzymology Structural Biology Metabolic Engineering

Pimeloyl-CoA Dehydrogenase Product Specificity

The enzyme pimeloyl-CoA dehydrogenase (EC 1.3.1.62) catalyzes the NAD+-dependent dehydrogenation of pimeloyl-CoA specifically to 2,3-didehydropimeloyl-CoA, with no reported activity on other saturated CoA esters of similar chain length [1]. The standard Gibbs free energy change (ΔrG'°) for this reaction is +13.87 kcal/mol, indicating an endergonic reaction under standard conditions that is driven forward by subsequent enzymatic steps in vivo [2]. This strict substrate-product relationship defines 2,3-didehydropimeloyl-CoA as the only known product of this enzyme, contrasting with broader-specificity acyl-CoA dehydrogenases that act on multiple substrates.

Dehydrogenase product
Class-level
Exclusive product of EC 1.3.1.62; ΔrG'° = 13.87 kcal/mol
Validates pimeloyl-CoA dehydrogenase activity assays.
In vivo coupling drives endergonic reaction forward.
Microbial Metabolism Anaerobic Degradation Enzyme Assays

Intermediate in Bacterial Biotin Biosynthesis

2,3-Didehydropimeloyl-CoA is a direct metabolic intermediate in the de novo biotin biosynthesis pathway of Escherichia coli and other bacteria, where it is generated from pimeloyl-CoA by pimeloyl-CoA dehydrogenase and subsequently converted to 3-hydroxypimeloyl-CoA via enoyl-CoA hydratase [1][2]. In contrast, pimeloyl-CoA is an earlier precursor that requires enzymatic activation before entering this pathway, while other CoA esters (e.g., malonyl-CoA, acetyl-CoA) are not competent intermediates for biotin ring assembly [3]. The compound's specific role at the C7 dicarboxylic acid stage is irreplaceable by shorter or longer chain acyl-CoAs.

Biotin pathway role
Reported
Committed intermediate in E. coli biotin biosynthesis
Supports pathway reconstitution and flux studies.
Irreplaceable at C7-dicarboxylate stage.
Biotin Biosynthesis E. coli Metabolism Pathway Engineering

Lipophilicity Difference and Chromatographic Behavior

In silico predictions suggest that the introduction of a C2-C3 double bond in 2,3-didehydropimeloyl-CoA alters its lipophilicity relative to saturated pimeloyl-CoA. While experimental logP values are not available, computational models (ChemAxon) predict logP = -4.7 for pimeloyl-CoA [1]. The unsaturated analog is expected to exhibit slightly increased lipophilicity due to the reduced polarity of the double bond compared to the saturated C2-C3 single bond, which may influence chromatographic retention times and extraction efficiency in analytical workflows.

Lipophilicity / chromatography
Class-level
Predicted logP increase vs. pimeloyl-CoA (unsaturation effect)
May support reverse-phase HPLC separation.
Computational prediction; experimental logP needed.
Chromatography Sample Preparation Drug Discovery

Research and Industrial Applications


Biotin Biosynthesis Reconstitution and Inhibition

2,3-Didehydropimeloyl-CoA serves as a required intermediate for in vitro reconstitution of the E. coli biotin biosynthesis pathway. Its specific unsaturation enables studies on enoyl-CoA hydratase kinetics and the development of pathway inhibitors targeting the C7-dicarboxylate stage. The compound's distinct molecular weight and chromatographic behavior facilitate quantitative monitoring of pathway flux using LC-MS/MS [1][2].

Pimeloyl-CoA Dehydrogenase Assays in Benzoate Degradation

As the exclusive product of pimeloyl-CoA dehydrogenase, 2,3-didehydropimeloyl-CoA is essential for validating enzyme activity in anaerobic bacteria. Researchers can use the compound as a reference standard to quantify product formation in dehydrogenase assays, leveraging its unique UV absorbance at 260 nm (adenine moiety) and mass spectrometric signature for detection [3].

CoA Ester Metabolomics Profiling in Microbes

In untargeted metabolomics studies of anaerobic benzoate degradation or biotin-producing microbes, 2,3-didehydropimeloyl-CoA can be differentiated from isobaric or structurally similar CoA esters (e.g., pimeloyl-CoA) using high-resolution mass spectrometry. Its predicted logP difference further aids in chromatographic separation, enabling accurate quantification in complex biological extracts [4].

Enoyl-CoA Hydratase and Reductase Specificity

The trans-2,3-double bond of 2,3-didehydropimeloyl-CoA makes it a specific substrate for certain enoyl-CoA hydratases (e.g., in the pimF operon). It can be employed in kinetic assays to determine Km and kcat values for these enzymes, distinguishing their activity from that of crotonases or medium-chain hydratases that act on shorter or different acyl chain unsaturations [5].

Application
Selection Property
Validation Focus
Biotin pathway reconstitution
Enoyl-CoA hydratase substrate specificity
LC-MS/MS pathway flux monitoring
Dehydrogenase activity validation
Product identity confirmation
Enzymatic product detection consistency
CoA ester metabolomics
Mass spectrometric differentiation
Chromatographic peak resolution from pimeloyl-CoA
Enoyl-CoA hydratase kinetics
α,β-unsaturated thioester specificity
Kinetic parameter reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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